3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one
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Overview
Description
3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one is an organic compound with a complex structure characterized by multiple methyl groups and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with tert-butyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
3-tert-Butyl-2,5,5,6,6-pentamethylhept-2-en-4-one is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92454-98-3 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
3-tert-butyl-2,5,5,6,6-pentamethylhept-2-en-4-one |
InChI |
InChI=1S/C16H30O/c1-11(2)12(14(3,4)5)13(17)16(9,10)15(6,7)8/h1-10H3 |
InChI Key |
KYZPTSHMGRPBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C(C)(C)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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